molecular formula C16H14 B1619521 1,2-Dimethylphenanthrene CAS No. 20291-72-9

1,2-Dimethylphenanthrene

Cat. No.: B1619521
CAS No.: 20291-72-9
M. Wt: 206.28 g/mol
InChI Key: ASWRLTWCQYWZFL-UHFFFAOYSA-N
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Preparation Methods

1,2-Dimethylphenanthrene can be synthesized through several methods. One common synthetic route involves the directed ortho metalation (DoM) of N,N-diethylbenzamides followed by a Suzuki–Miyaura cross-coupling reaction . This method allows for the precise introduction of methyl groups at the desired positions on the phenanthrene ring. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and cost-efficiency.

Chemical Reactions Analysis

1,2-Dimethylphenanthrene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dimethylphenanthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dimethylphenanthrene involves its interaction with molecular targets through its aromatic ring system. It can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions influence its chemical reactivity and biological activity. The specific pathways involved depend on the context of its use, such as in biodegradation or chemical synthesis .

Comparison with Similar Compounds

1,2-Dimethylphenanthrene can be compared with other dimethylated phenanthrenes, such as 2,3-dimethylphenanthrene, 2,7-dimethylphenanthrene, and 2,6-dimethylphenanthrene These compounds share similar structural features but differ in the positions of the methyl groups, which can influence their chemical properties and reactivity

Conclusion

This compound is a versatile compound with significant importance in various scientific fields

Properties

IUPAC Name

1,2-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-7-9-16-14(12(11)2)10-8-13-5-3-4-6-15(13)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWRLTWCQYWZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942429
Record name 1,2-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20291-72-9
Record name Phenanthrene, 1,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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